3-(3-Oxopropyl)-1H-indole-5-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
917885-09-7 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(3-oxopropyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c13-7-9-3-4-12-11(6-9)10(8-14-12)2-1-5-15/h3-6,8,14H,1-2H2 |
InChI Key |
HXWVLRDWEFAVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Oxopropyl 1h Indole 5 Carbonitrile and Its Precursors
Strategies for Indole (B1671886) Core Formation and Functionalization at the 5-Position
The construction of the 1H-indole-5-carbonitrile scaffold is a critical first phase in the synthesis of the target molecule. Methodologies generally focus on either forming the indole ring with the nitrile group already present on a precursor or introducing the nitrile group onto a pre-existing indole ring.
Introduction of the 5-Carbonitrile Moiety
Several established methods are available for the synthesis of the 1H-indole-5-carbonitrile core.
One of the most prominent methods is the Fischer indole synthesis , which is a versatile and widely used reaction for forming indole rings. mdpi.comgoogle.com This approach typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.com For the synthesis of 1H-indole-5-carbonitrile, 4-cyanophenylhydrazine is the key starting material. researchgate.net This can be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a hydrazone, which then undergoes cyclization under acidic conditions to yield the desired indole-5-carbonitrile. mdpi.comgoogle.com
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | 4-Cyanophenylhydrazine, Aldehyde/Ketone | Formation of a phenylhydrazone | N-(4-cyanophenyl)-N'-alkylidenehydrazine |
| 2 | Phenylhydrazone intermediate, Acid catalyst (e.g., H₂SO₄, PPA) | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement and cyclization | 1H-Indole-5-carbonitrile |
An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized indole ring. This can be achieved through a Sandmeyer reaction , where a 5-aminoindole (B14826) precursor is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, often using a copper(I) cyanide catalyst. nih.govresearchgate.netd-nb.info This method is particularly useful when 5-aminoindole is readily accessible.
Furthermore, the cyanation of a 5-haloindole , such as 5-bromoindole, provides another viable route. beilstein-journals.org This transformation is typically accomplished using a palladium- or copper-catalyzed cross-coupling reaction with a cyanide source, such as potassium cyanide or zinc cyanide. beilstein-journals.org
Regioselective Functionalization of the Indole Scaffold
The indole ring exhibits differential reactivity at its various positions. The C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution. This inherent reactivity is pivotal for the subsequent introduction of the side chain. Functionalization at the C5 position of the benzene (B151609) ring portion of the indole is less straightforward and generally relies on the strategies mentioned above, starting with an appropriately substituted benzene derivative before indole ring formation or through directed functionalization of a pre-formed indole.
Approaches for Introducing the 3-(3-Oxopropyl) Side Chain
With the 1H-indole-5-carbonitrile core in hand, the next critical step is the introduction of the 3-(3-oxopropyl) side chain at the C3 position.
Formation of the Propyl Chain at the 3-Position
A direct and efficient method for installing the three-carbon chain is through a Michael addition reaction. The nucleophilic C3 position of 1H-indole-5-carbonitrile can react with an α,β-unsaturated aldehyde, such as acrolein (propenal), in the presence of a catalyst. This reaction directly forms the carbon-carbon bond at the desired position and introduces a three-carbon chain.
Another widely employed method is the Friedel-Crafts acylation . This involves the reaction of 1H-indole-5-carbonitrile with an appropriate three-carbon acylating agent in the presence of a Lewis acid catalyst. researchgate.net A suitable acylating agent would be 3-chloropropionyl chloride. This would introduce a 3-(3-chloropropanoyl) group at the C3 position, which can then be further manipulated to form the desired side chain.
Installation of the Oxo Group: Mechanistic Considerations
The installation of the terminal aldehyde (oxo group) is intrinsically linked to the method used for forming the propyl chain.
In the case of the Michael addition with acrolein , the oxo group is directly incorporated as part of the reactant. The mechanism involves the nucleophilic attack of the indole's C3 position on the β-carbon of acrolein, with subsequent protonation to yield the final 3-(3-oxopropyl) side chain.
If the Friedel-Crafts acylation with 3-chloropropionyl chloride is employed, a subsequent reduction of the keto group is necessary. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165), to yield a 3-(3-chloro-1-hydroxypropyl) intermediate. This can then be subjected to dehydrochlorination and subsequent tautomerization or a more controlled oxidation to furnish the aldehyde. A more direct approach would be the reduction of the ketone to a methylene (B1212753) group, followed by oxidation of the terminal carbon, though this would involve more steps.
An alternative strategy involves the synthesis of a 3-(3-hydroxypropyl)-1H-indole-5-carbonitrile intermediate. This can be achieved through the reduction of a 3-(2-carboxyethyl)indole derivative or by the reaction of an indole-3-Grignard reagent with a suitable three-carbon electrophile like an epoxide. The resulting alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.
Multi-step Synthetic Routes and Key Intermediates
The synthesis of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile is inherently a multi-step process. A plausible and convergent synthetic route is outlined below, highlighting the key intermediates.
Route 1: Fischer Indole Synthesis followed by Michael Addition
Diazotization and Reduction: 4-Amino-benzonitrile is converted to the corresponding diazonium salt, which is then reduced to form 4-cyanophenylhydrazine.
Fischer Indole Synthesis: The 4-cyanophenylhydrazine is condensed with a suitable carbonyl compound (e.g., pyruvic aldehyde dimethyl acetal) under acidic conditions to form 1H-indole-5-carbonitrile.
Michael Addition: 1H-indole-5-carbonitrile is reacted with acrolein in the presence of a suitable catalyst to directly yield this compound.
Key Intermediates: 4-cyanophenylhydrazine, 1H-indole-5-carbonitrile.
Route 2: Friedel-Crafts Acylation Approach
Synthesis of 1H-indole-5-carbonitrile: As described in Route 1.
Friedel-Crafts Acylation: 1H-indole-5-carbonitrile is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to give 3-(3-chloro-1-oxopropyl)-1H-indole-5-carbonitrile.
Reduction and Manipulation: The keto-chloride intermediate undergoes a series of reduction and/or elimination/hydration or oxidation steps to arrive at the final product.
Key Intermediates: 1H-indole-5-carbonitrile, 3-(3-chloro-1-oxopropyl)-1H-indole-5-carbonitrile.
| Route | Key Reactions | Primary Intermediates |
|---|---|---|
| 1 | Fischer Indole Synthesis, Michael Addition | 4-cyanophenylhydrazine, 1H-indole-5-carbonitrile |
| 2 | Fischer Indole Synthesis, Friedel-Crafts Acylation, Reduction/Oxidation | 1H-indole-5-carbonitrile, 3-(3-chloro-1-oxopropyl)-1H-indole-5-carbonitrile |
Sequential Functional Group Transformations
Two primary retrosynthetic pathways are considered for the addition of the 3-oxopropyl group to the C3 position of the 1H-indole-5-carbonitrile core. The C3 position of indole is highly nucleophilic, making it the preferred site for electrophilic substitution and conjugate addition reactions. ias.ac.in
Pathway A: Michael Addition
A highly efficient and atom-economical approach is the Michael or conjugate addition of 1H-indole-5-carbonitrile to an α,β-unsaturated aldehyde, such as acrolein. ias.ac.innih.gov This reaction is typically catalyzed by a Brønsted or Lewis acid. The acid catalyst activates the enal electrophile, facilitating the nucleophilic attack from the C3 position of the indole. This one-step transformation directly installs the desired 3-(3-oxopropyl) side chain. Various catalysts, including environmentally benign options like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in aqueous media, have been shown to be effective for this type of transformation. ias.ac.in
Pathway B: Friedel-Crafts Acylation
An alternative route involves the Friedel-Crafts acylation of 1H-indole-5-carbonitrile. organic-chemistry.orgnih.govresearchgate.net This classic electrophilic aromatic substitution can be performed using an appropriate three-carbon acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl). organic-chemistry.orggoogle.com The reaction proceeds under mild conditions and typically shows high regioselectivity for the C3 position. organic-chemistry.org The initial product is a 3-(3-chloropropanoyl) intermediate, which would then require a subsequent dehalogenation or elimination/hydration sequence to yield the final ketone product. This adds steps compared to the more direct Michael addition pathway.
Evaluation of Synthetic Pathway Efficiencies
Below is a comparative evaluation of the two proposed pathways.
| Feature | Pathway A: Michael Addition | Pathway B: Friedel-Crafts Acylation |
| Key Reagent | Acrolein | 3-Chloropropionyl Chloride |
| Catalyst | Brønsted or Lewis Acid (e.g., TBAHS, CeCl₃) ias.ac.in | Lewis Acid (e.g., AlCl₃, Et₂AlCl) organic-chemistry.org |
| Number of Steps | 1 (from precursor) | 2 or more (from precursor) |
| Atom Economy | High | Moderate |
| Typical Yields | Good to Excellent ias.ac.inmdpi.com | Good to High organic-chemistry.orgresearchgate.net |
| Advantages | Direct, atom-economical, milder conditions often possible. | Well-established, broad substrate scope for acylation. |
| Disadvantages | Acrolein is highly toxic and volatile. | Multi-step, use of corrosive reagents, generation of waste. |
Stereoselective Synthesis and Chiral Resolution Techniques for Analogs
While this compound is an achiral molecule, its analogs containing one or more stereocenters are of significant interest. The development of stereoselective synthetic methods is paramount for accessing enantiomerically pure versions of these analogs.
Enantioselective Methodologies in Indole Chemistry
The synthesis of chiral analogs, such as those with a stereocenter on the propionyl side chain (e.g., at the C2 position), can be achieved through asymmetric synthesis. A prominent strategy is the enantioselective organocatalyzed Michael addition. nih.gov
By reacting 1H-indole-5-carbonitrile with a substituted α,β-unsaturated aldehyde (an enal) in the presence of a chiral organocatalyst, it is possible to generate a chiral center with high enantiomeric excess (e.e.). Chiral secondary amines (e.g., proline derivatives) or chiral phosphoric acids are commonly employed as catalysts. The catalyst forms a transient chiral iminium ion or activates the nucleophile, which directs the stereochemical outcome of the nucleophilic attack by the indole. researchgate.net This approach allows for the direct formation of a C-C bond and a new stereocenter in a single, highly controlled step.
| Catalyst Type | Example Catalyst | Typical Substrates | Achieved Enantioselectivity (e.e.) |
| Chiral Amine | Diphenylprolinol Silyl Ether | Aldehydes, Enals | High (often >90% e.e.) researchgate.net |
| Chiral Phosphoric Acid | BINOL-derived Phosphoric Acid | Imines, Enals | High (often >90% e.e.) |
| Chiral Thiourea | Takemoto Catalyst | Nitro-olefins, Enones | Excellent (often >95% e.e.) nih.gov |
Diastereomeric Control in Derivative Synthesis
For analogs containing multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. Diastereocontrol can be achieved through several methods:
Substrate Control: An existing chiral center in either the indole precursor or the electrophile can direct the formation of a new stereocenter. This is common in the synthesis of complex natural products where a chiral pool starting material is used.
Catalyst Control: In a catalyst-controlled reaction, the chiral catalyst overrides the influence of any existing stereocenters to favor the formation of a specific diastereomer. This is particularly powerful for creating any desired stereoisomer from a common set of starting materials. researchgate.net
Chiral Resolution: When an asymmetric synthesis is not feasible or provides a mixture of stereoisomers, chiral resolution can be employed to separate them. This involves converting the enantiomeric or diastereomeric mixture into a pair of diastereomers with distinct physical properties (e.g., solubility) that allow for their separation.
Diastereomeric Salt Formation: For indole analogs containing acidic or basic functional groups, reaction with a chiral resolving agent (e.g., tartaric acid for bases, or a chiral amine like brucine (B1667951) for acids) forms diastereomeric salts that can often be separated by fractional crystallization.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers and diastereomers of indole alkaloids and their derivatives. nih.govpensoft.net
These methodologies provide a robust toolkit for the synthesis of not only this compound but also its structurally diverse and stereochemically complex analogs.
Chemical Reactivity and Advanced Transformations of 3 3 Oxopropyl 1h Indole 5 Carbonitrile
Investigation of Carbonyl Group Reactions at the 3-Position
The oxopropyl substituent at the 3-position of the indole (B1671886) ring features a ketone functional group. Due to the separation from the indole ring by a propylene (B89431) chain, this carbonyl group is not in conjugation with the indole's π-system. Consequently, its reactivity is expected to be characteristic of a typical aliphatic ketone, rather than an acylindole. This section explores the principal reactions targeting this carbonyl group and its adjacent alpha-carbon.
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. Hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, are expected to reduce the ketone to the corresponding secondary alcohol, yielding 3-(3-hydroxypropyl)-1H-indole-5-carbonitrile. Similarly, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would likely add to the carbonyl, forming a tertiary alcohol and a new carbon-carbon bond.
Condensation reactions with primary amines or their derivatives can lead to the formation of imines (Schiff bases) or related C=N double bond-containing structures. For example, reaction with hydroxylamine (B1172632) would produce an oxime, while reaction with hydrazine (B178648) would yield a hydrazone.
The carbonyl group can also participate in aldol-type condensation reactions. In the presence of a base, the enolate of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile can act as a nucleophile, attacking another molecule of aldehyde or ketone. A crossed-aldol condensation, reacting with a non-enolizable aldehyde like benzaldehyde, would likely proceed to form a chalcone-like α,β-unsaturated ketone after a dehydration step.
Table 1: Predicted Nucleophilic Addition and Condensation Reactions
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 3-(3-Hydroxy-3-methylbutyl)-1H-indole-5-carbonitrile |
| Imine Formation | Aniline (C₆H₅NH₂) | N-(1-(1H-indol-3-yl)propan-2-ylidene)aniline |
| Wittig Reaction | Methyltriphenylphosphonium bromide | 3-(But-3-en-2-yl)-1H-indole-5-carbonitrile |
| Aldol Condensation | Benzaldehyde, NaOH | (E)-4-(1H-indol-3-yl)-1-phenylbut-1-en-3-one |
The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) possesses acidic protons that can be removed by a suitable base to form an enolate. The pKa of these protons is expected to be in the range of typical ketones (around 19-20). The resulting enolate is a potent nucleophile and can undergo a variety of reactions.
Alkylation of the α-carbon can be achieved by treating the compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide (e.g., methyl iodide). This would result in the formation of a new carbon-carbon bond at the position alpha to the carbonyl.
Halogenation at the α-position is also a feasible transformation. Under acidic conditions with a halogen such as bromine (Br₂), a single bromination is expected to occur. In contrast, under basic conditions, polyhalogenation might occur, potentially leading to the haloform reaction if a methyl ketone were present.
Table 2: Predicted Reactions at the Alpha-Carbon
| Reaction Type | Reagent(s) | Predicted Product |
|---|
Transformations Involving the Nitrile Group at the 5-Position
The nitrile group (-C≡N) at the 5-position of the indole ring is a versatile functional group that can be converted into several other important chemical moieties.
The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid. researchgate.netnii.ac.jp Heating the compound with aqueous acid (e.g., H₂SO₄ or HCl) will convert the nitrile into 3-(3-Oxopropyl)-1H-indole-5-carboxylic acid, with the intermediate formation of an amide. researchgate.net Similarly, heating with a strong base like sodium hydroxide (B78521) will produce the corresponding carboxylate salt, which upon acidic workup will yield the carboxylic acid. nii.ac.jp
The reduction of the nitrile group offers a pathway to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.gov The reaction of this compound with LiAlH₄ would be expected to reduce both the nitrile and the ketone, yielding 3-(3-hydroxypropyl)-5-(aminomethyl)-1H-indole. Selective reduction of the nitrile in the presence of the ketone can be challenging but may be achievable using catalytic hydrogenation under specific conditions.
Table 3: Hydrolysis and Reduction of the Nitrile Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, Heat | 3-(3-Oxopropyl)-1H-indole-5-carboxylic acid |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. rsc.org This reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) and an ammonium (B1175870) salt (like NH₄Cl) or a Lewis acid (like ZnCl₂) in a solvent such as DMF. This transformation would convert this compound into 5-(5-(1H-tetrazol-5-yl)-1H-indol-3-yl)propan-2-one. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. niscpr.res.in However, since this position is already substituted, incoming electrophiles will be directed to other positions on the ring.
The directing effects of the existing substituents must be considered. The alkyl chain at C3 is a weak activating group and directs ortho and para, meaning it favors substitution at positions C2 and C4. The nitrile group at C5 is a deactivating group and a meta-director, which deactivates the benzene (B151609) ring portion of the indole and directs incoming electrophiles away from C4 and C6.
Considering these combined effects, electrophilic substitution is most likely to occur at the C2, C4, or C6 positions. Nitration of indole-3-carbonitrile with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro product. umn.eduacs.org This suggests that for this compound, electrophilic attack would likely favor the C6 position, followed by C4, and possibly C2, depending on the steric bulk of the electrophile and the precise reaction conditions. Halogenation, for instance with N-bromosuccinimide (NBS), would be expected to follow a similar regioselectivity.
Nucleophilic aromatic substitution on the indole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring, as well as a good leaving group. For this molecule, nucleophilic substitution is not a highly probable reaction pathway under standard conditions. However, transformations such as the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles have shown that substitution can occur at the C2 position by displacing the methoxy (B1213986) group. nii.ac.jp This suggests that if a suitable leaving group were present at C2, nucleophilic attack could be a viable transformation.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Major Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-(3-Oxopropyl)-6-nitro-1H-indole-5-carbonitrile |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-(3-oxopropyl)-1H-indole-5-carbonitrile and/or 6-Bromo-3-(3-oxopropyl)-1H-indole-5-carbonitrile |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Reaction likely complex, potential for acylation at C2 or C6 |
Oxidation and Reduction Pathways of the Compound
The 3-oxopropyl side chain of this compound is amenable to both oxidation and reduction, targeting the ketone functionality and the adjacent carbon atoms. These transformations provide pathways to a range of other indole derivatives with modified side chains.
Oxidation Pathways:
The oxidation of the 3-(3-oxopropyl) side chain can be directed to either the carbonyl group or the adjacent methylene positions, depending on the reagents and conditions employed. While specific studies on this compound are not prevalent, the reactivity of similar β-(1H-indol-3-yl) ketones provides a strong basis for predicting its oxidative transformations.
A plausible oxidation pathway involves the conversion of the ketone to a more oxidized functional group. For instance, strong oxidizing agents could potentially cleave the side chain. More controlled oxidation would likely target the methylene group alpha to the carbonyl.
A summary of potential oxidation reactions is presented below:
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Selenium Dioxide (SeO2) | 3-(2,3-Dioxopropyl)-1H-indole-5-carbonitrile | Inert solvent, heat |
| Potassium Permanganate (KMnO4) | 3-(2-Carboxyacetyl)-1H-indole-5-carbonitrile | Basic conditions, followed by acidification |
Reduction Pathways:
The reduction of the ketone in the 3-oxopropyl side chain is a more commonly explored transformation for analogous indole derivatives. This can be achieved using a variety of reducing agents, leading to the corresponding secondary alcohol. Further reduction can lead to the complete deoxygenation of the side chain.
Common reduction methods applicable to this compound include:
Hydride Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the reduction of the ketone to a hydroxyl group, yielding 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile. The choice of reagent and solvent can influence the selectivity and yield.
Catalytic Hydrogenation: This method can also be employed to reduce the ketone. Depending on the catalyst and conditions, it may also affect the indole ring or the cyano group. A mild catalyst like palladium on carbon (Pd/C) under controlled hydrogen pressure would favor the reduction of the ketone.
Wolff-Kishner or Clemmensen Reduction: For complete deoxygenation to 3-(Propyl)-1H-indole-5-carbonitrile, classic methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction could be utilized, provided the other functional groups are stable under these harsh conditions.
A summary of potential reduction reactions is presented below:
| Reducing Agent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH4) | 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH4) | 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile | Anhydrous ether or THF, 0 °C to RT |
| H2, Palladium on Carbon (Pd/C) | 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile | Various solvents, H2 atmosphere |
| Hydrazine/KOH (Wolff-Kishner) | 3-(Propyl)-1H-indole-5-carbonitrile | High boiling point solvent, heat |
Heterocycle Annulation and Ring-Closing Reactions Involving the Side Chain
The 3-oxopropyl side chain of this compound is a versatile precursor for the construction of new heterocyclic rings fused to the indole core. These reactions often utilize the reactivity of the carbonyl group and the adjacent active methylene protons.
Heterocycle Annulation:
The ketone functionality can react with various binucleophiles to form a new five- or six-membered heterocyclic ring. These reactions are common for 1,3-dicarbonyl compounds and their synthetic equivalents.
Paal-Knorr Synthesis of Pyrroles and Furans: While the 3-oxopropyl group is not a 1,4-dicarbonyl, it can be functionalized at the alpha-position to the carbonyl to create such a precursor. Subsequent reaction with amines or dehydrating agents would lead to the formation of a pyrrole (B145914) or furan (B31954) ring, respectively.
Gewald Aminothiophene Synthesis: If the side chain is first halogenated at the alpha-position to the ketone, it can then react with a sulfur source and an active methylene nitrile in the presence of a base to form a thiophene (B33073) ring.
Synthesis of Pyrazoles and Isoxazoles: Reaction of the ketone with hydrazine or hydroxylamine can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively, often via an initial condensation to a hydrazone or oxime followed by cyclization.
A summary of potential heterocycle annulation reactions is presented below:
| Reagent | Resulting Heterocycle | General Conditions |
| Hydrazine (H2N-NH2) | Pyrazole | Acid or base catalysis, heating |
| Hydroxylamine (H2N-OH) | Isoxazole | Mildly acidic or basic conditions |
| Phenylhydrazine (B124118) | N-Phenylpyrazole | Acetic acid, reflux |
Ring-Closing Reactions:
Intramolecular cyclization reactions can lead to the formation of fused ring systems. These reactions can be promoted by acid or base and often involve the indole nitrogen or the C2 position of the indole ring.
Fischer-type Indolization: While not a classic Fischer indole synthesis, intramolecular cyclization of a suitably derivatized side chain onto the indole C2 position can lead to the formation of a new ring.
Pictet-Spengler Reaction Analogs: If the ketone is first converted to an amine, followed by reaction with an aldehyde, an intramolecular cyclization onto the C4 position of the indole could be envisioned, though this is less common for 3-substituted indoles.
Friedel-Crafts Acylation/Alkylation: Intramolecular Friedel-Crafts type reactions can be initiated from the side chain. For instance, if the terminal methyl group is converted to a leaving group, it could potentially alkylate the C4 position of the indole ring to form a six-membered ring. More commonly, the ketone can be activated by an acid to promote cyclization.
A summary of potential ring-closing reactions is presented below:
| Reaction Type | Product Type | General Conditions |
| Intramolecular Aldol Condensation | Fused Carbocycle | Acid or base catalysis |
| Intramolecular Friedel-Crafts Acylation | Fused Carbocycle | Strong acid (e.g., PPA, H2SO4) |
Spectroscopic and Chromatographic Methods for Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis of Protons within 3-(3-Oxopropyl)-1H-indole-5-carbonitrile
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons attached to the aromatic indole (B1671886) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the oxopropyl side chain would appear in the more upfield region.
The proton on the nitrogen of the indole ring (N-H) is expected to appear as a broad singlet.
The protons on the aromatic portion of the indole ring will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons.
The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the indole ring will likely appear as triplets, assuming coupling with each other.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.1 | br s | - |
| H2 | ~7.3 | s | - |
| H4 | ~7.8 | d | ~8.5 |
| H6 | ~7.5 | dd | ~8.5, ~1.5 |
| H7 | ~8.0 | d | ~1.5 |
| CH₂ (alpha to C=O) | ~2.9 | t | ~6.5 |
| CH₂ (beta to C=O) | ~3.2 | t | ~6.5 |
| CHO | ~9.8 | s | - |
Note: The data presented in this table is a prediction based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.
¹³C NMR Spectral Analysis of Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon of the carbonyl group (C=O) is expected to be significantly deshielded and appear far downfield.
The carbon of the nitrile group (C≡N) will also have a characteristic chemical shift.
The carbons of the aromatic indole ring will appear in the typical aromatic region (δ 100-140 ppm).
The aliphatic carbons of the oxopropyl side chain will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~200 |
| C≡N | ~119 |
| C2 | ~125 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~122 |
| C5 | ~103 |
| C6 | ~127 |
| C7 | ~112 |
| C7a | ~137 |
| CH₂ (alpha to C=O) | ~45 |
| CH₂ (beta to C=O) | ~20 |
Note: The data presented in this table is a prediction based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D-NMR) for Connectivity Confirmation
To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the ¹H-¹H spin-spin coupling network within the molecule. For instance, it would show correlations between the adjacent methylene protons of the oxopropyl chain and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for example, linking the oxopropyl side chain to the C3 position of the indole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₂H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 199.0866 |
| [M+Na]⁺ | 221.0685 |
Note: The data presented in this table is a prediction based on the chemical formula. Actual experimental values may vary slightly.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules and cleavage at specific bonds.
A common fragmentation pathway for indole derivatives is the cleavage of the side chain at the C3 position.
Loss of the formyl group (CHO) or the entire oxopropyl side chain would be expected.
The fragmentation pattern can help to confirm the substitution pattern on the indole ring.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the indole N-H group, the aromatic C-H bonds, the nitrile (C≡N) group, and the carbonyl (C=O) group of the oxopropyl side chain.
The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹. A crucial and strong absorption band for the nitrile group (C≡N) is anticipated in the range of 2230-2210 cm⁻¹. The presence of the carbonyl group (C=O) from the aldehyde functionality in the oxopropyl chain will be indicated by a strong, sharp absorption peak between 1725 and 1705 cm⁻¹. Additionally, C-H stretching vibrations of the aliphatic propyl chain will likely be present in the 3000-2850 cm⁻¹ region.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | 3400 - 3300 | Medium, Sharp |
| C-H (Aromatic) | 3100 - 3000 | Weak to Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C≡N (Nitrile) | 2230 - 2210 | Strong, Sharp |
| C=O (Aldehyde) | 1725 - 1705 | Strong, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and aromatic rings. The indole ring system in this compound is the primary chromophore that will dominate its UV-Vis spectrum.
Indole and its derivatives typically exhibit two main absorption bands. The first, more intense band, often referred to as the ¹Lₐ band, is expected to appear in the range of 260-290 nm. A second, usually less intense band, the ¹Lₑ band, is typically observed at shorter wavelengths, around 210-220 nm. The presence of the nitrile and carbonyl groups as substituents on the indole ring may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities compared to unsubstituted indole. The exact positions of these maxima would be influenced by the solvent used for the analysis due to solvatochromic effects.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| ¹Lₐ Band | 260 - 290 nm | High |
| ¹Lₑ Band | 210 - 220 nm | Moderate |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.
A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.
Table 3: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | 20-80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Expected Retention Time | 5 - 10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a moderate molecular weight and is expected to have sufficient volatility and thermal stability, GC-MS can be a valuable tool for both identification and purity assessment.
In the gas chromatograph, the compound would be separated from volatile impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used to confirm the molecular structure. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound.
Table 4: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M - C₃H₅O]⁺ | Loss of the oxopropyl side chain |
| [Indole-5-carbonitrile]⁺ | Fragment corresponding to the indole-5-carbonitrile core |
X-ray Crystallography for Solid-State Structure Determination
This technique would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole N-H group or dipole-dipole interactions. Such detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. To date, there are no published crystal structures for this specific compound.
Computational Chemistry and Molecular Modeling Studies of 3 3 Oxopropyl 1h Indole 5 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic nature and spatial arrangement of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to determine properties like heats of formation, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential map identifies electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. Computational studies on similar heterocyclic compounds have demonstrated the reliability of DFT in predicting molecular geometries and electronic characteristics. mdpi.comnih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |
Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule like this compound.
The flexibility of the 3-oxopropyl side chain in this compound means the molecule can exist in multiple conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) by calculating the potential energy as a function of bond rotations. mdpi.com By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface can be mapped. The low-energy regions on this map correspond to the most probable and stable conformations of the molecule in the gas phase or in solution. Identifying these stable conformers is a prerequisite for accurate molecular docking and dynamics studies, as the biological activity is often dependent on a specific molecular shape.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. By simulating the molecule in a box of water, for instance, one can observe the formation and dynamics of hydrogen bonds between the molecule's polar groups (like the indole N-H, the carbonyl oxygen, and the nitrile nitrogen) and the solvent. Analysis of parameters like the root-mean-square deviation (RMSD) can reveal the stability of the molecule's conformation over the simulation period. researchgate.net
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods are invaluable for predicting the chemical reactivity of this compound. DFT-derived reactivity descriptors, such as the Fukui function and dual descriptors, can pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. mdpi.com The energies of the frontier molecular orbitals (HOMO and LUMO) also provide a basis for understanding reactivity within the framework of Frontier Molecular Orbital theory. Furthermore, computational tools can be used to model potential reaction pathways, calculate activation energies, and determine the structures of transition states. This allows for the in silico exploration of potential metabolic transformations or synthetic reactions involving the molecule, providing a theoretical foundation that can guide experimental studies. lhasalimited.org
Molecular Docking and Binding Affinity Predictions with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger macromolecular target like a protein. This method is central to structure-based drug design.
For this compound, molecular docking simulations can be performed to predict its binding mode within the active site of various protein targets. nih.govfrontiersin.org The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. The results of a docking study provide a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. This interaction profile is crucial for understanding the molecular basis of the compound's potential biological activity and can guide the rational design of more potent analogs. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity.
Table 2: Example of a Molecular Docking Simulation Output
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | LYS-72 | Hydrogen Bond (with C=O) |
| LEU-145 | Hydrophobic Interaction | ||
| PHE-160 | π-π Stacking (with indole ring) | ||
| Hypothetical Receptor B | -7.9 | ASN-101 | Hydrogen Bond (with N-H) |
| TRP-205 | π-π Stacking (with indole ring) |
Note: This table is a hypothetical representation of docking results to illustrate the type of data generated.
Identification of Potential Binding Sites and Modes
Molecular docking studies on a variety of 3-substituted indole derivatives have revealed common interaction patterns with protein active sites. The indole scaffold itself is a versatile pharmacophore, capable of participating in various non-covalent interactions. For this compound, the key structural motifs likely to govern its binding are the indole ring, the 5-carbonitrile group, and the 3-(3-oxopropyl) side chain.
The indole ring, with its fused aromatic and pyrrolic systems, can engage in several types of interactions:
Hydrophobic Interactions: The bicyclic core can fit into hydrophobic pockets of a protein's active site.
π-π Stacking: The aromatic nature of the indole ring allows for favorable stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the binding site.
The 5-carbonitrile group is an electron-withdrawing group that can significantly influence the electronic properties of the indole ring. It can also participate in:
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.
Dipole-Dipole Interactions: The polar nature of the carbon-nitrogen triple bond can lead to favorable electrostatic interactions.
The 3-(3-oxopropyl) side chain introduces additional points of interaction:
Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, likely to interact with hydrogen bond donor residues like serine, threonine, or the backbone N-H of amino acids.
Molecular docking simulations of indole-acrylonitrile derivatives have shown that the indole N-H group can form hydrogen bonds with the main chain of amino acids like Ala237 in the binding site of β-lactamase, while the nitrile nitrogen can interact with residues such as Asp170 mdpi.com. Similarly, in studies of indole analogs as inhibitors of human non-pancreatic secretory phospholipase A2 (PLA2), hydrogen bond interactions with residues like Asp48, Cys44, and Gly29 were observed msjonline.org. Based on these precedents, a hypothetical binding mode for this compound could involve the indole N-H donating a hydrogen bond, the 5-nitrile group accepting a hydrogen bond, and the carbonyl oxygen of the side chain forming another key hydrogen bond, all within a largely hydrophobic pocket.
Table 1: Potential Interacting Residues and Interaction Types for this compound
| Molecular Moiety | Potential Interaction Type | Potential Amino Acid Residues |
| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |
| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |
| 5-Carbonitrile | Hydrogen Bond Acceptor, Dipole | Asn, Gln, Ser, Thr, Arg, Lys |
| 3-Oxopropyl Carbonyl | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Arg, Lys |
| 3-Oxopropyl Chain | Hydrophobic, van der Waals | Leu, Val, Ile, Ala, Met |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies on Derivatives
QSAR and SAR studies are pivotal in medicinal chemistry for optimizing lead compounds and understanding the relationship between chemical structure and biological activity. For derivatives of this compound, these studies would elucidate the structural requirements for a desired biological response.
The development of a robust QSAR model begins with the calculation of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. For a series of derivatives based on the this compound scaffold, a variety of descriptors would be relevant.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the 5-carbonitrile group and the carbonyl in the side chain would be significant electronic features.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area. Modifications to the 3-(3-oxopropyl) side chain or substitutions on the indole ring would alter these parameters.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.
QSAR studies on other indole derivatives have successfully employed these types of descriptors to build predictive models msjonline.orgneliti.comnih.gov. For example, a 3D-QSAR study on indole analogues as PLA2 inhibitors used various physicochemical descriptors to develop a statistically significant model with a coefficient of determination (r²) of 0.788 msjonline.org.
The ultimate goal of a QSAR model is to provide a mechanistic understanding of how a compound's structural features influence its biological activity. The model can reveal which properties are most important for the desired effect.
For derivatives of this compound, a QSAR model might indicate that:
Increased hydrophobicity of the side chain at position 3 enhances activity, suggesting binding to a lipophilic pocket.
The presence of a hydrogen bond acceptor at a specific position on the indole ring is critical, highlighting a key interaction with the target protein.
The electronic properties of the 5-position substituent are crucial, with electron-withdrawing groups increasing potency.
SAR studies on 3-substituted indoles have often shown that the nature and size of the substituent at this position are critical for activity chapman.edu. For instance, in a series of 3-substituted indoles evaluated as Src kinase inhibitors, the presence of a substituent at position 5 was also found to be important chapman.edu.
Table 2: Example of a Hypothetical QSAR Data Table for Derivatives
| Compound ID | Substitution Pattern | LogP | Dipole Moment (Debye) | Predicted pIC50 | Experimental pIC50 |
| 1 | This compound | 2.1 | 4.5 | 6.2 | 6.1 |
| 2 | 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile | 1.8 | 3.8 | 5.8 | 5.9 |
| 3 | 3-(3-Oxobutyl)-1H-indole-5-carbonitrile | 2.5 | 4.6 | 6.5 | 6.4 |
| 4 | 2-Methyl-3-(3-oxopropyl)-1H-indole-5-carbonitrile | 2.4 | 4.7 | 6.3 | 6.3 |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity nih.gov. A pharmacophore model for ligands based on the this compound scaffold would likely consist of several key features.
Based on the analysis of its structure and comparison with other bioactive indole derivatives, a potential pharmacophore model could include:
A hydrogen bond donor feature corresponding to the indole N-H group.
An aromatic ring feature representing the indole core.
A hydrogen bond acceptor feature from the 5-carbonitrile group.
Another hydrogen bond acceptor feature from the carbonyl oxygen of the 3-oxopropyl side chain.
A hydrophobic feature associated with the propyl chain and the indole ring.
Pharmacophore models for other indole derivatives have been successfully developed and used for virtual screening and ligand design proceedings.science. For instance, a pharmacophore model for indole derivatives targeting Chagas disease was developed to understand structure-activity relationships proceedings.science. The design of new ligands based on the this compound scaffold would involve modifying the structure to better fit the pharmacophore model while optimizing pharmacokinetic properties. This could involve, for example, adding substituents to the indole ring to enhance hydrophobic interactions or altering the length and flexibility of the side chain to improve binding geometry.
Mechanistic Investigations of Biological Activities Exhibited by 3 3 Oxopropyl 1h Indole 5 Carbonitrile and Its Analogs
Enzyme Modulation and Inhibition Mechanisms
Indole-based compounds have been widely investigated for their ability to modulate the activity of various enzymes, playing crucial roles in different physiological and pathological processes.
Studies on α1-Adrenergic Receptor Antagonism
Analogs of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile, specifically indole (B1671886) and indoline derivatives, have been designed and evaluated as selective antagonists for the α1A-adrenergic receptor (α1A-AR). mdpi.com The α1-adrenergic receptors are members of the G protein-coupled receptor superfamily that mediate physiological responses to norepinephrine and epinephrine. nih.gov They are known to play a significant role in smooth muscle contraction and are targets for therapies addressing hypertension and benign prostatic hyperplasia (BPH). nih.gov
In a study focused on developing treatments for BPH, a series of indole derivatives were synthesized and tested for their antagonistic activity. Two compounds, (R)-14r and (R)-23l, emerged as highly potent and selective α1A-AR antagonists. mdpi.com Their activity was comparable to the marketed drug silodosin, but they exhibited better selectivity profiles against α1B and α1D receptor subtypes. mdpi.com This selectivity is crucial as it can minimize side effects like hypotension, which are associated with non-selective α1-antagonists. nih.gov Functional assays confirmed their ability to significantly decrease micturition frequency and increase the mean voided volume in BPH rat models, highlighting the therapeutic potential of this class of indole analogs. mdpi.com
| Compound | IC50 (nM) for α1A-AR | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
|---|---|---|---|
| (R)-14r | 2.7 | 640.1 | 408.2 |
| (R)-23l | 1.9 | 1506 | 249.6 |
| Silodosin (Reference) | 1.9 | 285.9 | 14.4 |
Inhibition of Key Metabolic Enzymes (e.g., Xanthine Oxidase, Complex I)
Xanthine Oxidase: Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.comresearchgate.net Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. mdpi.com Indole derivatives, particularly those with a cyano group at the 5-position (indole-5-carbonitrile scaffold), have been identified as promising xanthine oxidase inhibitors.
Research into novel amide-based XO inhibitors led to the synthesis of N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides. researchgate.net One compound from this series, 3i (N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide), demonstrated particularly potent in vitro inhibitory activity against XO with an IC50 value of 0.62 μM, which is over 14 times more potent than the clinically used drug allopurinol (IC50 = 8.91 μM). researchgate.net In vivo studies in a rat model of hyperuricemia confirmed that this compound has a significant hypouricemic effect. researchgate.net
Mitochondrial Complex I: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain and is crucial for ATP production. While extensive research links various chemical classes to Complex I inhibition, specific studies detailing the inhibitory effects of this compound or its close analogs on this enzyme are limited. Some indole derivatives, such as indole-3-propionic acid, have been shown to augment mitochondrial function and protect against dysfunction in models of diabetic neuropathy, rather than inhibit its components. Research has shown that certain non-steroidal anti-inflammatory drugs (NSAIDs), including the indole derivative indomethacin, are effective inhibitors of mitochondrial complex I. nih.gov
Impact on Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH) Activity
Both cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) are key enzymes in inflammatory and pain signaling pathways, making them attractive targets for novel drug development.
cPLA2α and FAAH Dual Inhibition: Analogs featuring a 1-(3-phenoxy-2-oxopropyl)indole-5-carboxylic acid scaffold have been identified as dual inhibitors of both cPLA2α and FAAH. The "oxopropyl" moiety is a key structural feature shared with this compound. Structure-activity relationship (SAR) studies on these analogs revealed that modifications to the indole scaffold significantly influence the inhibitory potency against both enzymes. This suggests that the indole core is a critical component for this dual activity.
FAAH Inhibition: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, thereby terminating their signaling. Inhibition of FAAH elevates endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. In the development of (indolylalkyl)piperidine carbamates as FAAH inhibitors, the influence of substituents at the indole 5-position was explored. It was found that introducing a cyano substituent at this position, as is present in this compound, led to a four- to ten-fold reduction in FAAH inhibition compared to an unsubstituted analog.
| Substituent at Indole 5-Position | Effect on FAAH Inhibition |
|---|---|
| Fluoro | Not significantly affected |
| Chloro | Reduced (4- to 10-fold) |
| Methyl | Reduced (4- to 10-fold) |
| Methoxy (B1213986) | Reduced (4- to 10-fold) |
| Cyano | Reduced (4- to 10-fold) |
Factor Xa Inhibition Pathways
Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov As such, it is a prime target for the development of anticoagulant drugs to prevent and treat thromboembolic diseases. nih.gov
Several classes of indole and indoline derivatives have been investigated as FXa inhibitors. nih.govnih.gov A series of indole-based inhibitors demonstrated high potency, with the most active compound showing a Ki of 0.2 nM and exhibiting over 750-fold selectivity for FXa compared to other serine proteases like thrombin and trypsin. nih.gov Another study on indoline derivatives identified a compound, (R)-11d, which not only had potent FXa inhibitory activity but also showed high safety and dose-dependent anticoagulant effects in multiple animal models when administered orally. nih.gov These findings underscore the potential of the indole scaffold as a foundational structure for designing novel, effective, and safe oral anticoagulants that work through the direct inhibition of Factor Xa.
Cellular Pathway Perturbation Analysis
The indole nucleus is a common feature in molecules that can perturb cellular pathways, leading to specific outcomes such as programmed cell death, or apoptosis.
Induction of Apoptosis in Cellular Models
Apoptosis is a fundamental process for tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic strategies. The indole scaffold is present in numerous compounds, both natural and synthetic, that exhibit anticancer activity by inducing apoptosis.
Various indole derivatives have been shown to trigger apoptosis through different mechanisms:
Caspase Activation: Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to be potent activators of caspase-3, a key executioner caspase in the apoptotic cascade. These compounds also elevated levels of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.
Modulation of Bcl-2 Family Proteins: The same study demonstrated that these indole derivatives significantly increased the levels of the pro-apoptotic protein Bax while presumably affecting the anti-apoptotic Bcl-2, thereby shifting the cellular balance towards apoptosis.
Cytochrome C Release: A series of indole-2-carboxamide derivatives were shown to induce the release of cytochrome C from the mitochondria into the cytosol in human breast cancer cells. This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of the caspase cascade.
These studies collectively indicate that indole-based structures can perturb key cellular checkpoints and signaling pathways to effectively induce apoptosis in cancer cells, making them a valuable class of compounds for oncology research.
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
A significant mechanism through which indole derivatives exert their antiproliferative effects is the induction of cell cycle arrest, particularly at the G2/M phase. This checkpoint is a critical transition point where the cell ensures it is ready for mitosis. Disruption of this phase can lead to the cessation of cell division and, in some cases, apoptosis.
One analog, the synthetic benz[f]indole-4,9-dione derivative known as SME-6, has been shown to potently inhibit the growth of various human cancer cell lines. doi.orgnih.gov Mechanistic studies revealed that its growth-inhibitory effect is strongly associated with the induction of G2/M cell cycle arrest in human lung cancer cells (A549). doi.org Further investigation into the molecular players involved demonstrated that treatment with SME-6 leads to a time- and concentration-dependent accumulation of cyclin B1. doi.org Cyclin B1 is a key regulatory protein that complexes with cyclin-dependent kinase 1 (CDK1) to drive the cell into mitosis. The accumulation of cyclin B1 suggests a disruption in the normal progression through the M phase, leading to an arrest at the G2/M checkpoint. doi.org
| Compound/Analog | Cell Line | Effect on Cell Cycle | Key Molecular Changes |
| SME-6 | A549 (Human Lung Cancer) | Induces G2/M phase arrest | Accumulation of cyclin B1 |
Interference with Microtubule Polymerization
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by the alternating phases of polymerization and depolymerization of α- and β-tubulin heterodimers, makes them an attractive target for anticancer agents. nih.gov A number of indole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govtandfonline.com
These compounds can interfere with microtubule dynamics through different mechanisms. Some, like the well-known vinca alkaloids which contain an indole moiety, bind to tubulin and inhibit its polymerization, leading to microtubule destabilization. nih.gov This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptosis.
Recent research has focused on novel indole-based compounds that act as microtubule-destabilizing agents. For instance, a series of indole-modified latonduine derivatives have demonstrated excellent microtubule-destabilizing activities, in some cases even more potent than the established microtubule-destabilizing agent colchicine. acs.orgtum.de These compounds effectively inhibit tubulin polymerization in both in vitro and cellular assays, resulting in cell cycle arrest at the G2/M phase. acs.org
Molecular docking studies have provided insights into the binding of these indole derivatives to tubulin. Many of these compounds, particularly those designed as analogs of combretastatin A-4 (CA-4), are predicted to bind to the colchicine-binding site on β-tubulin. nih.gov This binding pocket is a known target for many microtubule-destabilizing agents. The indole ring often plays a crucial role in establishing hydrophobic interactions within this pocket, contributing to the high binding affinity and potent inhibitory activity. nih.gov
| Compound Class | Proposed Binding Site on Tubulin | Effect on Microtubules | Consequence |
| Indole-modified latonduine derivatives | Colchicine-binding site | Destabilization, Inhibition of polymerization | G2/M arrest, Apoptosis |
| Combretastatin A-4 indole analogs | Colchicine-binding site | Inhibition of polymerization | Antiproliferative activity |
Target Identification and Validation in In Vitro Systems
The primary molecular target for many of the anticancer indole analogs discussed is tubulin. In vitro tubulin polymerization assays are a cornerstone for the identification and validation of these compounds as microtubule-targeting agents. These assays typically use purified tubulin, and the extent of polymerization is measured over time in the presence and absence of the test compound. A decrease in the rate and extent of polymerization in the presence of an indole derivative provides direct evidence of its tubulin-binding and inhibitory activity. nih.gov
For example, a class of sulfur-spaced trimethoxyphenyl (TMP) derivatives bearing an indole nucleus was evaluated for its effect on tubulin polymerization. One of the most potent compounds in this series exhibited a strong inhibition of tubulin polymerization with an IC50 value of 0.58 µM. nih.gov This in vitro validation confirms that tubulin is a direct target of this class of indole analogs.
Modulation of Cellular Signaling Pathways
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while the mechanistic target of rapamycin (mTOR) is a key promoter of cell growth and proliferation. The AMPK/mTOR signaling pathway is often dysregulated in cancer and metabolic diseases.
Certain indole derivatives, such as indole-3-carbinol (I3C) and its condensation product 3,3′-diindolylmethane (DIM), have been shown to modulate this pathway. mdpi.comspringermedizin.de Studies have demonstrated that I3C and DIM can activate AMPKα. mdpi.com The activation of AMPK can, in turn, lead to the inhibition of the mTOR signaling pathway, thereby suppressing cell growth and proliferation. mdpi.com
Furthermore, a novel indole acid derivative, PF-06409577, has been identified as a direct activator of AMPK. acs.org X-ray crystallography has revealed that this compound binds at the interface between the α- and β-subunits of the AMPK protein complex. acs.org This direct activation of AMPK by an indole derivative highlights the potential of this chemical scaffold in modulating cellular metabolism and energy sensing pathways for therapeutic benefit.
The tumor suppressor protein p53 and the B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes, while anti-apoptotic Bcl-2 proteins inhibit this process.
The benz[f]indole-4,9-dione analog, SME-6, has been shown to induce apoptosis in a p53-dependent manner. doi.org Treatment of cancer cells with SME-6 resulted in the accumulation of p53, suggesting that the apoptotic response to this compound is mediated through the p53 pathway. doi.org
In a more targeted approach, novel indole-based compounds have been specifically designed as inhibitors of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net These compounds are intended to bind to the BH3-binding groove of Bcl-2, thereby preventing it from sequestering pro-apoptotic proteins and promoting apoptosis. One such indole-based inhibitor demonstrated significant induction of apoptosis and cell cycle arrest at the G1/S phase. mdpi.com
Furthermore, hybrid spirooxindole-based compounds have been developed as dual inhibitors of the p53-MDM2 interaction and modulators of Bcl-2 signaling. nih.gov These compounds aim to reactivate p53 by preventing its degradation by MDM2, while also attenuating the anti-apoptotic function of Bcl-2. nih.gov
| Compound/Analog Class | Signaling Pathway/Protein Targeted | Mechanism of Action |
| Indole-3-carbinol (I3C) / 3,3′-Diindolylmethane (DIM) | AMPK/mTOR | Activation of AMPK, Inhibition of mTOR |
| PF-06409577 | AMPK | Direct activation of AMPK |
| SME-6 | p53 | Accumulation of p53, p53-dependent apoptosis |
| Novel Indole-based inhibitors | Bcl-2 | Direct inhibition of Bcl-2 |
| Spirooxindole-based compounds | p53-MDM2, Bcl-2 | Inhibition of p53-MDM2 interaction, Attenuation of Bcl-2 signaling |
Antibacterial and Antifungal Activity Mechanisms in Microbial Models
Indole alkaloids and their derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netmdpi.com Their mechanisms of action are diverse and can involve the disruption of various essential microbial processes.
In bacteria, indole-containing alkaloids have been reported to exert their effects through several mechanisms, including:
Inhibition of efflux pumps: Some indole alkaloids can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore the efficacy of conventional antibiotics. researchgate.net
Inhibition of biofilm formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain indole alkaloids can interfere with the formation of these biofilms. researchgate.net
Inhibition of cell division: Some alkaloids can target essential proteins involved in bacterial cell division, such as FtsZ, the prokaryotic homolog of tubulin. frontiersin.org
The antifungal activity of indole derivatives has also been extensively studied. bohrium.commdpi.comnih.gov For instance, 3-substituted indole compounds have shown promise as anti-Candida albicans agents. bohrium.com The acylation of 5-bromoindole has been shown to enhance its ability to inhibit the germination of conidia in phytopathogenic fungi like Monilinia fructicola and Botrytis cinerea. mdpi.com Molecular docking studies suggest that some of these indole derivatives may exert their antifungal effects by targeting mitochondrial complex II, also known as succinate dehydrogenase (SDH), a key enzyme in the electron transport chain. mdpi.com
| Compound Class | Microbial Target | Proposed Mechanism of Action |
| Indole alkaloids | Bacteria | Inhibition of efflux pumps, Inhibition of biofilm formation, Inhibition of cell division (FtsZ) |
| 3-substituted indole derivatives | Candida albicans | Antifungal activity |
| 3-acyl-5-bromoindole derivatives | Monilinia fructicola, Botrytis cinerea | Inhibition of conidia germination, Potential inhibition of succinate dehydrogenase (SDH) |
Inhibition of Microbial Growth and Virulence Factors
While direct studies on this compound are limited, the broader class of indole derivatives has demonstrated significant potential in inhibiting the growth of various microbial pathogens. The core indole structure is a key pharmacophore that can be modified to enhance antibacterial efficacy. The unique atomic arrangement of the indole ring system makes it a promising candidate for the development of novel antimicrobial agents.
Furthermore, beyond direct bactericidal or bacteriostatic effects, certain indole derivatives have been shown to interfere with virulence factors. These factors are essential for pathogens to establish infections and cause disease. For instance, some indole compounds have been identified as potential inhibitors of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors.
Specificity Against Bacterial Strains (e.g., Salmonella, Staphylococcus)
The antibacterial spectrum of indole derivatives is a critical area of investigation. Indole-based compounds have shown potential activity against a range of bacterial strains, including clinically significant pathogens like Staphylococcus aureus and Salmonella species. Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of skin and soft tissue infections, has been a particular target for the development of new indole-based antibacterial agents nih.gov. The structural modifications of the indole ring are being explored to optimize their activity against such multidrug-resistant strains nih.gov.
Similarly, Salmonella enterica, a leading cause of foodborne illness, is another bacterial pathogen against which novel antimicrobial strategies are needed. While specific data on this compound against Salmonella is not yet available, the general antibacterial properties of indole derivatives suggest this could be a fruitful area of future research.
Anti-inflammatory Action through Enzyme Inhibition and Signaling Modulation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Indole derivatives have been investigated for their potential to modulate inflammatory pathways.
COX-2 and Other Inflammatory Mediator Interactions
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. Although direct evidence for the interaction of this compound with COX-2 is yet to be established, the indole scaffold is present in several known COX-2 inhibitors. This structural similarity suggests that this class of compounds could potentially be designed to target COX-2 and other inflammatory mediators, thereby exerting anti-inflammatory effects. Further research is required to explore these potential interactions and elucidate the specific mechanisms involved.
Modulatory Effects on Efflux Pumps (e.g., P-glycoprotein)
A significant challenge in the treatment of both infectious diseases and cancer is the overexpression of efflux pumps, which actively transport therapeutic agents out of cells, leading to drug resistance. The modulation of these pumps is a promising strategy to restore the efficacy of existing drugs.
The potential for indole derivatives to act as efflux pump inhibitors is an emerging area of interest. P-glycoprotein (P-gp), a well-characterized efflux pump, is a key contributor to multidrug resistance. While specific studies on the effect of this compound on P-glycoprotein are not currently available, the structural features of some indole analogs suggest they may interact with such transporters. Investigating the ability of this compound and its derivatives to modulate efflux pump activity could open new avenues for overcoming drug resistance in various therapeutic contexts.
Derivatization and Structural Modification Strategies for Research Probes
Systematic Modification of the 3-(3-Oxopropyl) Side Chain
The 3-(3-oxopropyl) side chain offers a versatile handle for structural modifications that can influence the compound's interaction with biological targets. Alterations in its length, branching, and the introduction of substituents on the oxopropyl moiety can lead to significant changes in potency and selectivity.
Varying the length of the alkyl chain connecting the indole (B1671886) core to the terminal carbonyl group can modulate the spatial orientation of the pharmacophore and its ability to access binding pockets. Both shortening and lengthening the propyl chain by one or two methylene (B1212753) units can be explored. For instance, the synthesis of 3-(2-oxoethyl)- and 3-(4-oxobutyl) analogs would provide insights into the optimal distance required for target interaction.
Furthermore, introducing branching on the alkyl chain, such as methyl or ethyl groups at the α- or β-positions relative to the indole ring, can introduce conformational constraints. This can lead to a more defined orientation of the side chain, potentially increasing binding affinity and selectivity. Reductive alkylation of indoles with appropriately substituted aldehydes in the presence of a reducing agent is a common method to achieve such modifications google.com.
Table 1: Proposed Modifications of the Alkyl Chain Length and Branching
| Modification | Rationale | Potential Synthetic Approach |
| Shortening the chain (e.g., 3-(2-oxoethyl)) | Probing for tighter binding pockets | Friedel-Crafts acylation with chloroacetyl chloride followed by appropriate workup |
| Lengthening the chain (e.g., 3-(4-oxobutyl)) | Accessing deeper or adjacent binding sites | Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by reduction of the resulting ketone google.com |
| α-Methylation | Introducing steric hindrance to probe binding pocket topology | Alkylation of the enolate of a suitable precursor |
| β-Methylation | Restricting conformational flexibility | Use of a branched aldehyde in a reductive alkylation reaction |
The carbonyl group of the oxopropyl moiety is a key functional group that can be modified to explore different interactions within a biological target, such as hydrogen bonding or covalent bond formation.
Reduction of the ketone to a secondary alcohol would introduce a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. Further derivatization of this alcohol to ethers or esters can probe the steric and electronic requirements of the binding site. Alternatively, reductive amination of the ketone can introduce primary, secondary, or tertiary amines, which can be protonated at physiological pH to engage in ionic interactions. The synthesis of 2-oxopropyl derivatives of isoindolinones has been demonstrated through multi-component reactions, suggesting a potential route for such modifications researchgate.net.
Another strategy involves the replacement of the carbonyl oxygen with other heteroatoms or functional groups. For example, conversion to an oxime could provide a ligand that forms different hydrogen bond networks. The introduction of fluorine atoms at the α-position to the carbonyl can modulate the electrophilicity of the carbonyl carbon and the acidity of the neighboring protons.
Diversification of the Indole Ring at N1 and Other Positions
The indole ring is a privileged scaffold in medicinal chemistry, and its functionalization at various positions can significantly impact the biological activity of the molecule.
The nitrogen atom at the N1 position of the indole ring is a common site for modification. N-alkylation can enhance metabolic stability and modulate the electronic properties of the indole ring. A variety of alkyl groups, from small methyl and ethyl groups to larger and more complex moieties, can be introduced using standard alkylation conditions. Enantioselective catalytic methods are also available for the synthesis of chiral N-alkylated indoles mdpi.com.
N-arylation of indoles can introduce significant steric bulk and provide opportunities for additional π-π stacking or hydrophobic interactions with the target protein. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of N-arylindoles nih.govnih.govresearchgate.net.
Table 2: Proposed N1-Substituents and their Rationale
| Substituent | Rationale | Potential Synthetic Approach |
| Methyl | Increase lipophilicity and metabolic stability | Deprotonation with a base followed by reaction with methyl iodide |
| Benzyl (B1604629) | Introduce aromatic interactions and explore larger binding pockets | Reaction with benzyl bromide in the presence of a base |
| Phenyl | Explore π-π stacking interactions and introduce steric bulk | Copper- or palladium-catalyzed N-arylation with a phenylboronic acid or phenyl halide nih.govnih.govresearchgate.net |
| Substituted Aryl | Fine-tune electronic properties and introduce specific interactions (e.g., hydrogen bonding) | Buchwald-Hartwig amination with a substituted aryl halide nih.govnih.gov |
Functionalization of the indole ring at positions 2, 4, 6, and 7 can be used to further explore the structure-activity relationship of the lead compound. The C2 position is often reactive towards electrophiles, especially when the C3 position is substituted frontiersin.org. Halogenation at these positions can provide handles for further functionalization via cross-coupling reactions. The introduction of small electron-donating or electron-withdrawing groups can also be used to modulate the electronic properties of the indole scaffold.
Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of the indole ring, including the less reactive positions on the benzene (B151609) portion of the molecule nih.govchim.itacs.org. For instance, iridium-catalyzed borylation can selectively introduce a boryl group at the C7 position of 2-substituted indoles, which can then be converted to a variety of other functional groups msu.edu.
Exploration of Bioisosteric Replacements for Enhanced Research Utility
Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties researchgate.netdrugdesign.org.
For the 3-(3-Oxopropyl)-1H-indole-5-carbonitrile scaffold, several bioisosteric replacements can be considered. The indole ring itself can be replaced with other bicyclic heteroaromatic systems such as benzimidazoles, indazoles, or azaindoles nih.govmdpi.comresearchgate.netbohrium.com. These replacements can alter the hydrogen bonding capacity and electronic distribution of the core scaffold.
The nitrile group at the 5-position is a key feature that can be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors. Examples of bioisosteres for the nitrile group include oxadiazoles, thiazoles, or even a trifluoromethyl group.
The oxopropyl side chain can also be a subject for bioisosteric replacement. For instance, the ketone functionality could be replaced with a sulfone or a sulfonamide to explore different geometries and hydrogen bonding patterns. The replacement of the propyl linker with a more rigid group, such as a cyclopropyl ring, could also be investigated to lock the conformation of the side chain. The use of oxetanol as a bioisostere for carboxylic acids has been reported, suggesting that similar strategies could be applied to the carbonyl group in the side chain nih.gov.
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale |
| Indole Ring | Benzimidazole, Indazole, Azaindole | Modulate H-bonding and electronic properties nih.govmdpi.comresearchgate.netbohrium.com |
| 5-Carbonitrile | Oxadiazole, Thiazole, Trifluoromethyl | Alter electron-withdrawing strength and H-bonding capacity |
| 3-Oxopropyl Ketone | Sulfone, Sulfonamide | Explore different geometries and H-bonding interactions |
| Propyl Linker | Cyclopropyl | Introduce conformational rigidity |
Role As a Synthetic Building Block in Advanced Organic Chemistry
Precursor in the Synthesis of Complex Heterocyclic Systems
The reactivity of the functional groups in 3-(3-Oxopropyl)-1H-indole-5-carbonitrile allows it to be a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of a ketone and a secondary amine within the indole (B1671886) ring, along with the electrophilic nature of the nitrile group, provides multiple reaction sites for cyclization and condensation reactions.
Research on analogous indole derivatives suggests that the oxopropyl side chain can participate in reactions to form new heterocyclic rings fused to the indole core. For instance, compounds with similar structures are known to react with hydrazines to yield pyrazole (B372694) derivatives or with hydroxylamine (B1172632) to form isoxazoles. The carbonyl group is also susceptible to reactions with active methylene (B1212753) compounds, which can lead to the formation of various six-membered heterocyclic rings like pyridines or pyrimidines through multi-component reactions.
The following table provides examples of complex heterocyclic systems that could potentially be synthesized from this compound based on the known reactivity of similar indole precursors.
| Precursor Class | Reagents | Resulting Heterocyclic System |
| Indole-3-alkanone | Hydrazine (B178648) derivatives | Pyrazole-fused indoles |
| Indole-3-alkanone | Hydroxylamine | Isoxazole-fused indoles |
| Indole-3-alkanone | Amidines/Urea | Pyrimidine-fused indoles |
| Indole-3-alkanone | Active methylene compounds | Pyridine-fused indoles |
These reactions are often catalyzed by acids or bases and can proceed through a cascade of bond-forming events to construct intricate molecular frameworks. The resulting polycyclic indole derivatives are of interest for their potential biological activities and applications in materials science.
Intermediate in the Preparation of Research Compounds
In the realm of multi-step organic synthesis, this compound serves as a crucial intermediate in the preparation of more complex research compounds. Its functional groups can be selectively modified to introduce additional complexity and to build up a target molecule in a stepwise fashion.
A significant application of similar indole-5-carbonitrile derivatives is in the synthesis of pharmaceutically active compounds. For example, the structurally related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is a key intermediate in the synthesis of the antidepressant drug Vilazodone. researchgate.netresearchgate.net This highlights the importance of the indole-5-carbonitrile scaffold in drug discovery and development. While a direct synthesis of a commercially available drug from this compound is not widely documented, its potential as an intermediate for novel research compounds is significant.
The oxopropyl chain can be elongated or functionalized further. For instance, the ketone can be reduced to an alcohol, which can then be used in ether or ester formation. Alternatively, the ketone can undergo reactions like the Wittig reaction to form alkenes, which can then be subjected to a variety of transformations. The indole nitrogen can also be alkylated or acylated to introduce further diversity.
The following table summarizes the potential transformations of this compound as a synthetic intermediate.
| Functional Group | Reaction Type | Potential Product |
| Ketone | Reduction (e.g., with NaBH4) | 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile |
| Ketone | Reductive amination | 3-(3-Aminopropyl)-1H-indole-5-carbonitrile derivatives |
| Ketone | Wittig reaction | 3-(But-3-en-1-yl)-1H-indole-5-carbonitrile derivatives |
| Indole NH | N-Alkylation | 1-Alkyl-3-(3-oxopropyl)-1H-indole-5-carbonitrile |
| Nitrile | Hydrolysis | 3-(3-Oxopropyl)-1H-indole-5-carboxylic acid |
Applications in Medicinal Chemistry Research Lead Compound Development (Excluding Clinical)
The indole nucleus is a privileged scaffold in medicinal chemistry, as it is a core component of many biologically active natural products and synthetic drugs. openmedicinalchemistryjournal.com The specific substitution pattern of this compound makes it an attractive starting point for the development of new lead compounds in drug discovery research.
While specific studies on the biological activity of this compound are not extensively reported, the known pharmacological profiles of related indole-5-carbonitrile derivatives provide a strong rationale for its investigation. For instance, various substituted indole-5-carbonitriles have been explored for their potential as anticancer, antimicrobial, and antiviral agents. The cyano group can act as a hydrogen bond acceptor and can participate in key interactions with biological targets.
The oxopropyl side chain offers a handle for modification to optimize binding to a target protein. By varying the length and functionality of this chain, medicinal chemists can explore the structure-activity relationship (SAR) of a series of compounds and identify candidates with improved potency and selectivity. For example, the ketone could be a key interaction point or could be modified to a more suitable functional group based on the target's binding site.
The following table outlines potential therapeutic areas where derivatives of this compound could be investigated as lead compounds, based on the activities of other indole derivatives.
| Therapeutic Area | Rationale based on related compounds |
| Oncology | Indole derivatives have shown antiproliferative activity. |
| Infectious Diseases | Many indole-containing compounds exhibit antimicrobial and antiviral properties. |
| Neuroscience | The indole scaffold is present in many neurotransmitters and CNS-active drugs. |
Contributions to Specialty Chemical Synthesis Research
Beyond its applications in the life sciences, this compound and its derivatives also have potential applications in the field of specialty chemicals and materials science. The indole ring system is known to possess interesting photophysical properties, and the introduction of a cyano group, which is an electron-withdrawing group, can modulate these properties.
This makes indole-5-carbonitrile derivatives potential candidates for use as fluorescent probes, organic light-emitting diode (OLED) materials, or as components in dye-sensitized solar cells. The oxopropyl side chain provides a convenient point for attaching the molecule to a polymer backbone or a surface, allowing for the development of functional materials with tailored properties.
Research in this area would involve the synthesis of a library of derivatives of this compound and the systematic investigation of their photophysical and electronic properties. This could lead to the discovery of new materials with applications in electronics, photonics, and sensor technology.
Emerging Research Areas and Future Directions for 3 3 Oxopropyl 1h Indole 5 Carbonitrile
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of 3-substituted indoles is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods continues to drive innovation. rsc.orgchemijournal.com For a molecule like 3-(3-Oxopropyl)-1H-indole-5-carbonitrile, future research will likely focus on advanced catalytic strategies that offer precise control over the C3-alkylation of the 1H-indole-5-carbonitrile starting material.
Recent breakthroughs in catalysis offer promising pathways. For instance, metal-free catalysis using tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been shown to effectively catalyze the direct C3-alkylation of various indoles. nih.govacs.org This method avoids the use of transition metals and offers a complementary approach to traditional syntheses. Another green and efficient strategy is the "borrowing hydrogen" method, which can utilize inexpensive nickel catalysts to alkylate indoles with alcohols, releasing water as the only byproduct. rsc.org Heterogeneous catalysis, employing recyclable manganese ferrite (B1171679) (MnFe2O4) nanoparticles, also presents a viable, solvent-free option for C3-alkylation using benzyl (B1604629) alcohols, a methodology that could be adapted for other alcohol types. chalmers.se
These modern approaches could be applied to the synthesis of this compound, potentially offering higher yields, milder reaction conditions, and a better environmental profile compared to classical methods like Friedel-Crafts acylation followed by reduction.
| Catalytic Method | Key Features | Potential Advantage for Synthesis |
|---|---|---|
| B(C6F5)3-Catalyzed Alkylation | Metal-free, broad substrate scope. nih.govacs.org | Avoids metal contamination in the final product. |
| Nickel-Catalyzed "Borrowing Hydrogen" | Uses alcohols as alkylating agents, produces water as a byproduct. rsc.org | High atom economy and environmentally friendly. |
| Heterogeneous MnFe2O4 Nanoparticles | Recyclable catalyst, solvent-free conditions possible. chalmers.se | Increased sustainability and reduced production costs. |
| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more reactants. nih.govresearchgate.net | Rapid generation of molecular complexity and library synthesis. |
Deeper Mechanistic Insights into Biological Activity at the Molecular Level
The indole (B1671886) scaffold is present in numerous natural and synthetic compounds with a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties. chula.ac.thresearchgate.netmdpi.comnih.gov Derivatives of the indole core are known to interact with a wide array of biological targets, such as protein kinases, tubulin, G-protein coupled receptors, and enzymes involved in metabolic pathways. nih.govnih.gov
Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms by which this compound may exert biological effects. The presence of the 5-carbonitrile group, a known feature in some bioactive molecules, combined with the 3-oxopropyl side chain, suggests several potential interactions. The ketone can act as a hydrogen bond acceptor, while the nitrile group can engage in dipole-dipole or hydrogen bond interactions. researchgate.net
Key research questions would involve identifying specific protein targets. For example, many indole derivatives function as kinase inhibitors by competing for the ATP-binding site. mdpi.com Molecular docking and subsequent biochemical assays could reveal if this compound fits into the active site of specific kinases. Similarly, its potential as an inhibitor of enzymes like tubulin, which is targeted by other indole compounds, warrants investigation. nih.gov Understanding these interactions at the atomic level is crucial for optimizing the compound's structure to enhance potency and selectivity.
High-Throughput Screening Library Development Based on the Indole Scaffold
The concept of the indole ring as a privileged scaffold makes it an ideal starting point for the development of high-throughput screening (HTS) libraries. mdpi.comnih.gov Such libraries, containing thousands of structurally related compounds, are essential tools in modern drug discovery for identifying initial "hits" against a biological target.
This compound is an excellent candidate for scaffold-based library design due to its multiple points for chemical diversification. Future work in this area would involve the parallel synthesis of analogues by modifying its key functional groups:
N1-Position: The indole nitrogen can be alkylated or acylated with a wide variety of substituents to explore interactions within a target's binding pocket.
Oxopropyl Chain: The ketone can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used as a handle to introduce new heterocyclic rings through condensation reactions.
Aromatic Ring: The benzene (B151609) portion of the indole could be further functionalized with substituents like halogens or methoxy (B1213986) groups to modulate electronic properties and bioavailability.
These synthetic strategies are amenable to automated, solution-phase parallel synthesis, which could rapidly generate a diverse library of thousands of unique compounds for HTS campaigns. nih.gov
Integration with Advanced Material Science Research (Theoretical/Synthetic Focus)
The application of indole derivatives is expanding beyond medicine into the realm of materials science, particularly in organic electronics and sensor technology. goettingen-research-online.de The electronic properties of this compound make it a theoretically interesting building block for novel functional materials. The indole nucleus is an excellent electron donor, while the 5-carbonitrile group is a strong electron acceptor.
This intrinsic donor-π-acceptor (D-π-A) architecture is a key design principle for organic dyes used in dye-sensitized solar cells (DSSCs) and for fluorescent probes. researchgate.netmdpi.com Theoretical studies could first model the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to predict its photophysical properties. Subsequent synthetic research could focus on extending the π-conjugated system, for example, by reacting the ketone or the indole C2-position to create more complex D-π-A or D-A-π-A dyes. Such molecules could exhibit interesting properties like solvatochromism (color change with solvent polarity) or be used as pH sensors. mdpi.com Furthermore, the ability of indole derivatives to function as molecular photoactuators, converting light energy into molecular motion, suggests another potential, albeit highly theoretical, avenue for exploration. goettingen-research-online.de
Development of Advanced Computational Models for Predictive Research
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, the development of advanced computational models represents a critical future direction to guide synthetic efforts and biological testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that correlates variations in the chemical structure of a series of compounds with changes in their biological activity. jocpr.comnih.gov By synthesizing a small, focused library of analogues of this compound and testing their activity, a predictive QSAR model could be built. researchgate.nettandfonline.com This model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of only the most promising candidates.
Molecular docking is another essential tool used to predict how a molecule binds to the active site of a protein target. nih.govderpharmachemica.com For this compound, docking studies could be performed against the crystal structures of known drug targets for indole derivatives, such as protein kinases or viral polymerases. mdpi.comresearchgate.net These simulations can provide crucial insights into the binding mode, identify key amino acid interactions, and generate hypotheses about the mechanism of action that can be tested experimentally. nih.govmdpi.com The integration of these predictive models can significantly streamline the research and development process.
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity for a series of analogues. researchgate.nettandfonline.com | Predict the activity of unsynthesized compounds and guide lead optimization. |
| Molecular Docking | Predict the binding pose and affinity of the compound within a protein's active site. nih.govderpharmachemica.com | Identify potential biological targets and key binding interactions. |
| Density Functional Theory (DFT) | Calculate electronic properties like HOMO/LUMO levels. tandfonline.com | Predict photophysical properties for materials science applications. |
| Molecular Dynamics (MD) Simulation | Simulate the movement of the compound and its target protein over time. | Assess the stability of the predicted binding pose and flexibility of the complex. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Oxopropyl)-1H-indole-5-carbonitrile, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Indole Core Functionalization : Introduction of the carbonitrile group at the 5-position using cyanation reagents (e.g., CuCN/KCN under reflux conditions).
Propyl Ketone Attachment : Acylation or alkylation reactions to introduce the 3-oxopropyl group, often requiring catalysts like BF₃·Et₂O or Pd-mediated coupling.
- Critical Conditions : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and reaction time (12–24 hrs) significantly affect yield. For analogs, yields of 40–60% are typical under optimized conditions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyanation | CuCN/KCN, DMF, 100°C | 55 | 98.5 |
| Acylation | Acryloyl chloride, BF₃·Et₂O, THF | 48 | 97.2 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the indole NH proton (~δ 11.2 ppm), carbonyl resonance (δ 190–200 ppm), and nitrile carbon (δ 115–120 ppm).
- IR Spectroscopy : Confirm the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches.
- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic activity data for this compound across different cell lines?
- Methodological Answer :
Assay Standardization : Ensure consistent protocols for cell viability (e.g., MTT vs. ATP-based assays) and exposure times (24–72 hrs).
Cell Line Authentication : Use STR profiling to rule out cross-contamination.
Data Normalization : Compare results against positive controls (e.g., doxorubicin) and account for batch-to-batch compound purity (>95% by HPLC).
- Example : In a study of related indole derivatives, discrepancies in IC₅₀ values (e.g., 2.5 μM in HeLa vs. 8.7 μM in MCF-7) were traced to differential expression of metabolic enzymes .
Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases. Focus on the oxopropyl group’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Models : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict activity trends across derivatives.
Q. How should researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
Derivative Synthesis : Modify the oxopropyl chain (e.g., alkylation, halogenation) or indole substituents (e.g., electron-withdrawing groups at position 5).
Biological Screening : Test cytotoxicity against a panel of cancer cell lines and normal cells (e.g., HEK293) to assess selectivity.
Statistical Analysis : Apply multivariate regression to identify critical structural parameters (e.g., logP, polar surface area).
- Data Table :
| Derivative | R-Group Modification | IC₅₀ (HeLa, μM) | Selectivity Index (HeLa/HEK293) |
|---|---|---|---|
| Parent | None | 3.2 | 12.5 |
| Derivative A | -CH₂Cl at oxopropyl | 1.8 | 8.7 |
Contradiction Analysis & Optimization
Q. Why might this compound exhibit variable stability in aqueous buffers, and how can this be mitigated?
- Methodological Answer :
- Root Cause : Hydrolysis of the nitrile or ketone group under alkaline conditions (pH > 8.0).
- Mitigation :
Use lyophilized storage at -20°C.
Optimize buffer pH (5.5–7.4) and include stabilizers (e.g., 0.1% BSA).
- Validation : Monitor degradation via HPLC at t = 0, 24, 48 hrs under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
